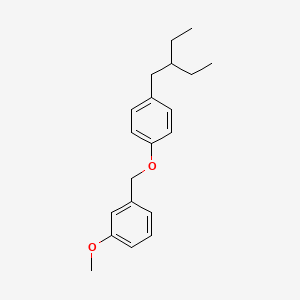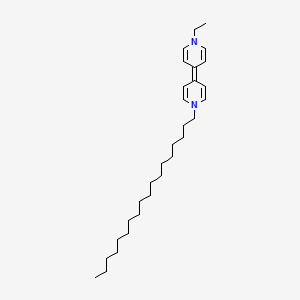![molecular formula C8H14NO+ B14305330 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- CAS No. 112611-32-2](/img/structure/B14305330.png)
1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- is a quaternary ammonium compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and biology.
Métodos De Preparación
The synthesis of 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- typically involves the quaternization of 1-azabicyclo[2.2.2]octane with methyl iodide, followed by oxidation to introduce the keto group. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dichloromethane to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, often using reagents like sodium azide or thiolates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and rearrangements.
Biology: This compound is studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing into its potential use as a drug delivery agent, leveraging its stability and reactivity.
Industry: It finds applications in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quaternary ammonium group can form ionic bonds with negatively charged sites on proteins, while the keto group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- include:
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: Known for its use as a mild oxidant in organic synthesis.
3-Hydroxy-1-methyl-2-methylene-3-phenyl-1-azoniabicyclo[2.2.2]octane:
1-Methyl-3-oxo-4-phenyl-1-azoniabicyclo[2.2.2]octane:
The uniqueness of 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- lies in its specific structural features and reactivity, which make it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
112611-32-2 |
|---|---|
Fórmula molecular |
C8H14NO+ |
Peso molecular |
140.20 g/mol |
Nombre IUPAC |
1-methyl-1-azoniabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C8H14NO/c1-9-4-2-7(3-5-9)8(10)6-9/h7H,2-6H2,1H3/q+1 |
Clave InChI |
LXEGNZLCWBTDGZ-UHFFFAOYSA-N |
SMILES canónico |
C[N+]12CCC(CC1)C(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)


iodanium chloride](/img/structure/B14305256.png)
![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)

![{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury](/img/structure/B14305274.png)


![1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene](/img/structure/B14305292.png)
![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)
![1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14305298.png)


